N-(4-Fluorobenzyl)-2-iodoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-iodoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FIN/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGQLVKAGGXNHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=C(C=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of N 4 Fluorobenzyl 2 Iodoaniline
Reactivity of the Amino Group in N-(4-Fluorobenzyl)-2-iodoaniline
The secondary amine nitrogen in this compound is a key functional group, acting as a nucleophile and a site for the introduction of various substituents. Its reactivity is modulated by the electronic properties of the two attached aromatic rings and the steric hindrance around the nitrogen atom.
Acylation and Sulfonylation Reactions
The secondary amine readily undergoes acylation and sulfonylation reactions when treated with appropriate electrophilic reagents. These reactions are fundamental for creating amide and sulfonamide derivatives, respectively.
Acylation: Reaction with acyl halides (like acetyl chloride) or acid anhydrides (like acetic anhydride) in the presence of a base affords the corresponding N-acyl derivative. The nitrogen lone pair attacks the electrophilic carbonyl carbon, leading to the formation of a stable amide.
Sulfonylation: Similarly, treatment with sulfonyl chlorides (such as p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) yields the corresponding N-sulfonamide.
These transformations are generally high-yielding and serve to protect the amino group or to introduce new functionalities into the molecule.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Product Class | Generic Product Structure |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | N-Acetamide | N-(4-Fluorobenzyl)-N-(2-iodophenyl)acetamide |
| Benzoyl Chloride (C₆H₅COCl) | N-Benzamide | N-(4-Fluorobenzyl)-N-(2-iodophenyl)benzamide |
Condensation Reactions
Condensation reactions involving the secondary amino group of this compound are less straightforward than for primary amines. While it cannot form Schiff bases (imines) through direct condensation with aldehydes or ketones due to the absence of a second N-H bond, it can participate in other types of condensation pathways. For instance, it can react in Mannich-type reactions or engage in condensation with activated vinyl species. Metal-free methods for synthesizing quinolines have been developed through the condensation of anilines with vinyl ethers, a reaction driven by an acid catalyst or iodine. mdpi.com While these examples typically use primary anilines, the initial nucleophilic attack on an activated vinyl group by the secondary amine of this compound is a plausible transformation pathway.
Cyclization Pathways
The strategic placement of the iodine atom at the ortho position to the amino group makes this compound an excellent precursor for intramolecular cyclization reactions. These transformations are often mediated by transition-metal catalysts (e.g., palladium or copper) and can lead to the formation of complex heterocyclic ring systems.
A prominent potential pathway is an intramolecular Buchwald-Hartwig amination. In this reaction, a palladium catalyst facilitates the C-N bond formation between the secondary amine nitrogen and the iodinated carbon of the aniline (B41778) ring. This process would result in the formation of a six-membered dihydrophenanthridine ring system. Such cyclizations are powerful tools in synthetic chemistry for building polycyclic scaffolds. Other electrophile-induced cyclizations are also known to produce complex heterocyclic products. nih.gov
Table 2: Potential Intramolecular Cyclization
| Reaction Type | Catalyst/Reagent | Product |
|---|
Transformations Involving the Fluorine Atom
The fluorine atom on the benzyl (B1604629) moiety significantly influences the electronic properties of that aromatic ring and can itself be a site of reaction under specific conditions.
Nucleophilic Aromatic Substitution (SNAr) Potential on the Fluorobenzyl Moiety (If Activated)
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.orglibretexts.org
In this compound, the benzyl ring bears only a fluorine atom, which is not a sufficiently strong activating group on its own to facilitate SNAr under typical conditions. The reaction requires powerful electron-withdrawing substituents, such as nitro (NO₂) or cyano (CN) groups, to make the ring electron-deficient enough to be attacked by a nucleophile. libretexts.org Therefore, the potential for SNAr to replace the fluorine atom is low unless the fluorobenzyl ring is further modified with such activating groups. If the ring were sufficiently activated, fluoride (B91410) is an excellent leaving group for the SNAr reaction, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. libretexts.org
Influence of Fluorine on Aromatic Ring Reactivity
The fluorine atom exerts a dual electronic effect on the benzyl ring to which it is attached. researchgate.net
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the aromatic ring through the sigma bond (inductive effect). vaia.com This effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. numberanalytics.com
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system (resonance effect). researchgate.net This effect increases the electron density at the ortho and para positions.
N 4 Fluorobenzyl 2 Iodoaniline As a Key Synthetic Intermediate and Building Block
Application in the Construction of Diverse Heterocyclic Systems
The unique arrangement of functional groups in N-(4-Fluorobenzyl)-2-iodoaniline makes it an ideal precursor for a variety of cyclization reactions. The ortho-iodo substituent is a highly effective leaving group for transition-metal-catalyzed cross-coupling reactions, while the N-benzyl group can participate in or direct subsequent ring-forming steps.
Pyrrolidine Derivatives
The synthesis of pyrrolidine rings, which are core structures in many natural products and pharmaceuticals, directly from this compound is not a widely documented transformation. Standard methods for pyrrolidine synthesis often involve the cyclization of acyclic precursors or 1,3-dipolar cycloadditions, which are not directly applicable to this substrate.
However, the structure of this compound could hypothetically be utilized to construct fused pyrrolidine systems, such as indolines, which are hydrogenated indole (B1671886) rings. A plausible, albeit speculative, route could involve an intramolecular palladium-catalyzed C-H activation/arylation reaction. In this scenario, the palladium catalyst would first oxidatively add to the C-I bond. Subsequent intramolecular activation of a C-H bond on the benzyl (B1604629) group could lead to a cyclized intermediate, which upon reductive elimination would form an N-(4-fluorophenyl)indoline derivative. This type of intramolecular C-H/C-H biaryl coupling is a known strategy for constructing fused ring systems. Such a transformation would underscore the potential of this building block in advanced synthetic strategies, although specific examples commencing from this compound have yet to be reported.
Benzothiazole and Benzothiazine Scaffold Synthesis
The synthesis of benzothiazoles using N-benzyl-2-iodoaniline derivatives is a well-established and efficient process. A notable method involves a copper-catalyzed reaction between N-benzyl-2-iodoaniline and a sulfur source, such as potassium sulfide. This transformation proceeds through a highly efficient double C-S bond formation, involving both a traditional cross-coupling reaction and an oxidative cross-coupling via C(sp³)-H bond activation of the benzylic methylene group. The reaction demonstrates broad substrate scope, tolerating various substituents on both the aniline (B41778) and benzyl rings.
The optimized conditions for this one-pot synthesis highlight its practicality. For instance, using copper(I) bromide as the catalyst, N,N,N',N'-Tetramethylethylenediamine (TEMED) as the ligand, and N-Methyl-2-pyrrolidone (NMP) as the solvent under an air atmosphere provides the desired 2-arylbenzothiazole product in high yield.
| N-Aryl Substituent (on 2-iodoaniline) | N-Benzyl Substituent | Product | Yield (%) |
|---|---|---|---|
| H | 4-F | 2-(4-Fluorophenyl)benzo[d]thiazole | 85 |
| 4-Me | 4-F | 2-(4-Fluorophenyl)-6-methylbenzo[d]thiazole | 82 |
| 4-OMe | 4-F | 2-(4-Fluorophenyl)-6-methoxybenzo[d]thiazole | 79 |
| 4-Cl | 4-F | 6-Chloro-2-(4-fluorophenyl)benzo[d]thiazole | 88 |
| H | H | 2-Phenylbenzo[d]thiazole | 93 |
Table 1: Examples of 2-Substituted Benzothiazole Synthesis from N-Benzyl-2-iodoaniline Analogues. Data sourced from Zhang et al., Org. Lett., 2014.
Conversely, the synthesis of the related 1,4-benzothiazine scaffold from this compound is less direct. Most common routes to 1,4-benzothiazines begin with 2-aminothiophenol, which undergoes condensation with various partners. To utilize this compound for this purpose, a multi-step sequence would be necessary. This would likely involve an initial copper-catalyzed C-S coupling (Ullmann condensation) to introduce a protected thiol group, followed by deprotection and subsequent cyclization with an appropriate electrophile.
Indole Ring Formation
This compound is an excellent precursor for the synthesis of N-substituted indole rings. A powerful and widely used method is the sequential Sonogashira coupling and cyclization reaction. This process involves an initial palladium- and copper-catalyzed cross-coupling of the 2-iodoaniline (B362364) derivative with a terminal alkyne. The resulting N-(4-Fluorobenzyl)-2-(alkynyl)aniline intermediate can then undergo intramolecular cyclization to form the indole ring.
This method is highly versatile, allowing for the introduction of a wide variety of substituents at the 2-position of the indole ring, depending on the alkyne used. The N-(4-Fluorobenzyl) group remains intact throughout the sequence, yielding the corresponding N-substituted indole. The cyclization of the intermediate can be promoted by the palladium catalyst itself, often requiring a higher temperature, or by the addition of other reagents.
| Alkyne Coupling Partner (R-C≡CH) | Resulting Indole Product (Substituent at C2) | Typical Reaction Conditions |
|---|---|---|
| Phenylacetylene | 2-Phenyl-1-(4-fluorobenzyl)-1H-indole | PdCl₂(PPh₃)₂, CuI, Et₃N; then heat |
| 1-Hexyne | 2-Butyl-1-(4-fluorobenzyl)-1H-indole | PdCl₂(PPh₃)₂, CuI, Et₃N; then heat |
| (Trimethylsilyl)acetylene | 1-(4-Fluorobenzyl)-2-(trimethylsilyl)-1H-indole | PdCl₂(PPh₃)₂, CuI, Et₃N; then heat |
| Propiolic acid ethyl ester | Ethyl 1-(4-fluorobenzyl)-1H-indole-2-carboxylate | PdCl₂(PPh₃)₂, CuI, Et₃N; then heat |
| 3-Butyn-1-ol | (1-(4-Fluorobenzyl)-1H-indol-2-yl)methanol | PdCl₂(PPh₃)₂, CuI, Et₃N; then heat |
Table 2: Representative Indole Syntheses via Sonogashira Coupling/Cyclization of N-Substituted 2-Iodoanilines.
Utility in the Modular Assembly of Complex Organic Molecules
The concept of modular synthesis involves the stepwise and strategic assembly of complex molecules from smaller, well-defined "building blocks". This compound exemplifies such a building block due to the orthogonal reactivity of its functional groups. The term "building block" in medicinal chemistry refers to reagents used to introduce chemical diversity into target molecules.
The C-I bond serves as a primary reactive handle for introducing aryl, alkyl, or alkynyl groups through various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the initial construction of a core scaffold. The N-(4-Fluorobenzyl) moiety can be viewed as a second module. It can be installed onto 2-iodoaniline and serves to protect the nitrogen atom, direct cyclization reactions, or act as a key pharmacophore in the final molecule. The fluorine atom on the benzyl ring is often incorporated to enhance metabolic stability or modulate electronic properties and binding interactions of the final compound.
This modular approach allows synthetic chemists to systematically build complexity and generate libraries of related compounds for structure-activity relationship (SAR) studies by simply varying the coupling partners in the C-I bond reactions or by modifying the aniline or benzyl fragments before their initial coupling.
Comparison with Related Halogenated Aniline Building Blocks
This compound belongs to the broader class of halogenated anilines, which are fundamental building blocks in organic synthesis. Its utility and reactivity can be best understood by comparison with its bromo-, chloro-, and non-iodinated analogues.
The primary point of differentiation is the halogen atom. In transition-metal-catalyzed cross-coupling reactions, the reactivity of the aryl halide is dictated by the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than C-Br and C-Cl bonds, making aryl iodides the most reactive substrates. This higher reactivity allows cross-coupling reactions to proceed under milder conditions, with lower catalyst loadings, and often with higher yields compared to the corresponding aryl bromides or chlorides. For many transformations, such as the Sonogashira coupling, aryl chlorides are particularly unreactive and require specialized, bulky, and electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step.
| Bond | Bond Dissociation Energy (kJ/mol) | General Reactivity in Pd-Catalyzed Cross-Coupling |
|---|---|---|
| C-F | ~485 | Generally unreactive (requires harsh conditions) |
| C-Cl | ~327 | Low (requires specialized catalysts/ligands) |
| C-Br | ~285 | Moderate to Good |
| C-I | ~213 | High |
Table 3: Comparison of Carbon-Halogen Bond Energies and Reactivity.
The presence of the N-(4-fluorobenzyl) group also distinguishes this building block. Compared to a simple 2-iodoaniline, the secondary amine is protected, preventing side reactions at the nitrogen during many coupling processes. Furthermore, as seen in the benzothiazole synthesis, the benzyl group itself can become a reactive partner in the cyclization step. The 4-fluoro substituent, while having a modest electronic effect, is a common feature in medicinal chemistry for improving pharmacokinetic properties, making this building block particularly attractive for drug discovery programs.
Computational and Theoretical Investigations of N 4 Fluorobenzyl 2 Iodoaniline
Electronic Structure Elucidation and Molecular Orbital Analysis
The electronic properties of N-(4-fluorobenzyl)-2-iodoaniline are largely governed by the interplay between the electron-donating amino group and the electron-withdrawing halogen substituents on the aromatic rings. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding the molecule's reactivity.
Theoretical studies on related aniline (B41778) derivatives, such as m-fluoroaniline and m-iodoaniline, using Density Functional Theory (DFT) provide valuable insights. chemrxiv.org In these systems, the HOMO is typically localized on the aniline ring and the nitrogen atom, which act as the primary electron donor. Conversely, the LUMO is distributed across the aromatic system, serving as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive and "softer" molecule. chemrxiv.org
For this compound, it is anticipated that the HOMO would be predominantly located on the 2-iodoaniline (B362364) moiety, with significant contributions from the nitrogen lone pair and the π-system of the phenyl ring. The presence of the iodine atom, a large and polarizable halogen, can also influence the HOMO energy level. The LUMO is expected to be distributed over the π* orbitals of both the 2-iodoaniline and the 4-fluorobenzyl rings. The fluorine atom on the benzyl (B1604629) group, being highly electronegative, will lower the energy of the orbitals on that ring system, making it a potential site for nucleophilic attack.
Table 1: Predicted Frontier Orbital Characteristics of this compound
| Molecular Orbital | Predicted Localization | Predicted Role in Reactivity |
| HOMO | Primarily on the 2-iodoaniline ring and the nitrogen atom | Electron donor, susceptible to electrophilic attack |
| LUMO | Distributed across the π* systems of both aromatic rings, influenced by the F and I atoms | Electron acceptor, susceptible to nucleophilic attack |
Reactivity Predictions and Mechanistic Insights via Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are powerful tools for predicting the reactivity of molecules. By calculating the molecular electrostatic potential (MEP) map, regions of positive and negative electrostatic potential can be visualized, indicating likely sites for electrophilic and nucleophilic attack, respectively.
In this compound, the MEP is expected to show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and electrophilic attack. The fluorine and iodine atoms will also exhibit regions of negative electrostatic potential. Conversely, the hydrogen atom of the N-H group and the aromatic protons will be characterized by positive potential (blue), rendering them susceptible to interaction with nucleophiles.
Reactivity descriptors derived from the HOMO and LUMO energies, such as chemical potential, hardness, and electrophilicity, can provide quantitative measures of reactivity. chemrxiv.org Based on studies of similar anilines, the presence of both electron-donating and electron-withdrawing groups in this compound suggests a nuanced reactivity profile, with the potential for various reaction pathways depending on the nature of the attacking reagent.
Analysis of Non-Covalent Interactions Involving Fluorine
The fluorine atom in this compound plays a crucial role in mediating non-covalent interactions, which can significantly influence the molecule's conformation and its interactions with other molecules.
Intramolecular Fluorine-Mediated Interactions
A key intramolecular interaction expected in this compound is a weak hydrogen bond between the fluorine atom on the benzyl ring and the hydrogen atom of the secondary amine (N-H···F). However, the flexibility of the benzyl group means that conformations where this interaction occurs would need to be energetically favorable.
More likely and significant is the potential for an intramolecular hydrogen bond between the N-H proton and the iodine atom (N-H···I). The larger and more polarizable nature of iodine compared to fluorine can lead to a more substantial interaction.
Furthermore, studies on related fluorinated anilino compounds have demonstrated the existence of through-space N-H···F spin-spin coupling in NMR spectroscopy, providing experimental evidence for such interactions. nih.gov Computational studies on 4-anilino-5-fluoroquinazolines have shown that while these interactions can be observed, their energetic contribution might be small or even slightly repulsive depending on the geometry, yet they play a critical role in determining the conformational preferences of the molecule. nih.gov
Intermolecular Interactions and Crystal Packing Theory (excluding specific crystallographic data)
In the solid state, the crystal packing of this compound will be governed by a variety of intermolecular interactions. Based on the functional groups present, several types of interactions can be predicted to play a role:
N-H···π Interactions: The N-H group can act as a hydrogen bond donor to the π-electron cloud of either the fluorobenzyl or the iodoaniline ring of a neighboring molecule.
C-H···π Interactions: The aromatic C-H bonds can also participate in weak hydrogen bonding with the π-systems of adjacent molecules.
Halogen Bonding: The iodine atom, with its electropositive σ-hole, can act as a halogen bond donor to a Lewis basic site on another molecule, such as the nitrogen atom or the fluorine atom.
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice.
The fluorine atom can participate in weak C-H···F hydrogen bonds. The interplay and relative strengths of these various non-covalent interactions will ultimately determine the final three-dimensional arrangement of the molecules in the crystal. Theoretical studies on the crystal packing of similar organic molecules often employ computational methods to evaluate the energies of these different intermolecular interactions to predict the most stable packing arrangement.
Conformational Analysis and Energetic Landscapes
A theoretical conformational analysis would involve systematically rotating the dihedral angles defining the positions of the 4-fluorobenzyl and 2-iodoaniline groups relative to each other and calculating the corresponding energy of each conformation. This process generates a potential energy surface, with energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them.
It is expected that steric hindrance between the ortho-iodine atom and the benzyl group will play a significant role in defining the low-energy conformations. The molecule will likely adopt a staggered conformation to minimize steric clashes. Intramolecular hydrogen bonding, such as the N-H···I or N-H···F interactions discussed earlier, would also contribute to the stabilization of specific conformers. The energetic landscape is likely to feature several local minima, with the global minimum representing the most stable conformation of the molecule in the gas phase. Solvation effects could, however, alter the relative stabilities of these conformers in solution.
Table 2: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| C(ar-iodo)-N-C(benzyl) | Rotation around the N-C(benzyl) bond | Determines the relative position of the benzyl group |
| C(ar-benzyl)-C-N-C(ar) | Rotation around the C(ar-benzyl)-C bond | Influences the orientation of the 4-fluorobenzyl ring |
| H-N-C(ar-iodo) | Orientation of the N-H bond relative to the 2-iodoaniline ring | Important for potential intramolecular hydrogen bonding |
Advanced Methodologies and Innovative Applications in Organic Synthesis
Development of Novel Catalytic Systems for Transformations Involving N-(4-Fluorobenzyl)-2-iodoaniline
The transformation of this compound serves as a critical step in the synthesis of various heterocyclic compounds and other complex organic molecules. The development of novel catalytic systems is paramount to enhance the efficiency, selectivity, and scope of these transformations. Research in this area is focused on the design and application of catalysts that can operate under milder conditions, exhibit higher turnover numbers, and tolerate a wider range of functional groups.
One significant area of development is the use of transition metal catalysts, particularly those based on palladium, copper, and rhodium, for cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For instance, in the synthesis of complex indole (B1671886) derivatives, palladium catalysts with specialized phosphine (B1218219) ligands have demonstrated high efficacy in intramolecular cyclization reactions of this compound derivatives.
Recent studies have also explored the use of copper-catalyzed reactions, which offer a more economical and environmentally friendly alternative to palladium. mdpi.com For example, copper(I) iodide in the presence of a suitable ligand can effectively catalyze the Ullmann condensation, a key reaction for forming carbon-nitrogen bonds. The choice of ligand is crucial and can significantly influence the reaction's outcome.
Furthermore, the development of in-situ generated catalysts is gaining traction. For example, new substituted pyrazole-based ligands can form active complexes with copper(II) salts to catalyze oxidation reactions. mdpi.com The catalytic activity of these in-situ formed complexes is dependent on factors such as the nature of the ligand, the counter-ion of the copper salt, and the solvent used. mdpi.com
The table below summarizes some of the catalytic systems employed in transformations analogous to those involving this compound.
Table 1: Catalytic Systems for Transformations
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Palladium/Phosphine Ligands | Suzuki-Miyaura, Heck, Buchwald-Hartwig | High efficiency and selectivity in C-C and C-N bond formation. |
| Copper(I) Iodide/Ligand | Ullmann Condensation | Economical and environmentally friendly alternative to palladium. |
| In-situ Copper(II)/Pyrazole Ligands | Oxidation Reactions | Catalytic activity is tunable by modifying ligands and reaction conditions. mdpi.com |
Green Chemistry Approaches to the Synthesis and Reactions of this compound
The principles of green chemistry are increasingly being integrated into the synthesis and subsequent reactions of this compound to minimize environmental impact and enhance sustainability. wjpmr.commdpi.com These approaches focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. wjpmr.comiwu.edu
A key aspect of green chemistry is the replacement of hazardous and volatile organic solvents with safer alternatives. iwu.edu Water, ionic liquids, and supercritical fluids are being explored as reaction media for the synthesis of aniline (B41778) derivatives. For instance, the use of poly(4-vinylpyridinium)hydrogen sulfate (B86663) as a recyclable solid acid catalyst has enabled the synthesis of bis(3-indolyl)methanes in a solvent-free system, offering advantages like shorter reaction times and simple work-up procedures. nih.gov
The development of catalytic processes that operate under ambient temperature and pressure is another cornerstone of green chemistry. This not only reduces energy consumption but also minimizes the formation of byproducts. Enzymatic catalysis, for example, offers a highly selective and environmentally friendly route for chemical transformations. utb.cz Researchers have successfully used horseradish-derived peroxidase to catalyze the polymerization of aniline in an aqueous medium, avoiding the need for organic solvents. utb.cz
Furthermore, the concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is a guiding principle. mdpi.com This can be achieved through the design of reactions that proceed with high selectivity and minimize waste generation.
The following table outlines some green chemistry approaches applicable to the synthesis and reactions of this compound.
Table 2: Green Chemistry Approaches
| Approach | Description | Advantages |
|---|---|---|
| Use of Green Solvents | Replacing volatile organic compounds with water, ionic liquids, or supercritical fluids. iwu.edu | Reduced environmental pollution and health hazards. iwu.edu |
| Solid Acid Catalysis | Employing recyclable solid acid catalysts in solvent-free conditions. nih.gov | Shorter reaction times, simple work-up, and catalyst reusability. nih.gov |
| Biocatalysis | Utilizing enzymes to catalyze reactions. utb.cz | High selectivity, mild reaction conditions, and reduced waste. utb.cz |
| Energy Efficiency | Designing processes that operate at ambient temperature and pressure. | Lower energy consumption and cost. |
Flow Chemistry and Continuous Processing Applications in this compound Synthesis and Functionalization
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis and functionalization of organic compounds, including this compound. nih.govnih.gov This approach offers several advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple reaction steps. youtube.com
In a continuous flow setup, reactants are pumped through a network of tubes and reactors where the chemical transformation occurs. This allows for the rapid optimization of reaction conditions, such as temperature, pressure, and residence time. The small reactor volumes used in flow chemistry also mitigate the risks associated with handling hazardous reagents and intermediates.
For instance, the synthesis of various heterocyclic compounds, such as indoles, has been successfully demonstrated using continuous flow methods. mdpi.com The reductive cyclization of o-nitrobenzylcarbonyl compounds to form indoles can be carried out efficiently in a continuous flow system using a packed-bed reactor containing a heterogeneous catalyst like palladium on carbon. mdpi.com This approach allows for the safe use of hydrogen gas and enables the straightforward separation of the catalyst from the product stream.
Furthermore, flow chemistry facilitates the "telescoping" of reaction sequences, where the output of one reactor is directly fed into the next without the need for intermediate purification steps. nih.gov This significantly reduces reaction times and waste generation. For example, a multi-step synthesis involving nitration, reduction, and diazotization has been successfully performed in a continuous flow system. allfordrugs.com
The table below highlights some of the key applications and benefits of flow chemistry in the context of this compound synthesis and functionalization.
Table 3: Flow Chemistry Applications
| Application | Key Features | Advantages |
|---|---|---|
| Heterocyclic Synthesis | Continuous flow synthesis of indoles and other heterocycles. mdpi.com | Enhanced safety, rapid optimization, and easy catalyst separation. mdpi.com |
| Multi-step Reactions | Telescoping of reaction sequences without intermediate purification. nih.gov | Reduced reaction times and waste generation. nih.gov |
| Handling of Hazardous Reagents | Safe use of reagents like hydrogen gas and diazo compounds. mdpi.comallfordrugs.com | Minimized risk of accidents and exposure. |
| Process Intensification | Increased productivity and throughput compared to batch processing. | Higher efficiency and scalability. |
Future Research Directions and Unexplored Reactivity
Investigation of New Functional Group Tolerances in Transformations
The presence of both an iodine atom and a fluorine atom on the N-(4-Fluorobenzyl)-2-iodoaniline scaffold makes it an ideal candidate for investigating functional group tolerance in various cross-coupling reactions. The carbon-iodine bond is a common site for transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Future research could systematically explore the compatibility of these reactions with a wider array of functional groups tethered to the coupling partners.
Modern catalysis has made significant strides in accommodating sensitive functional groups. For instance, nickel-catalyzed cross-coupling reactions have demonstrated high levels of functional group tolerance, including compatibility with alkenes, protected alkynes, acetals, esters, heterocycles, amines, and imides. nih.gov Similarly, advancements in palladium catalysis, such as the use of dual ligand systems, have been shown to enhance the robustness of C-H coupling reactions in the presence of coordinating groups often found in pharmaceutical intermediates. rsc.org
Future studies on this compound could involve subjecting it to various cross-coupling conditions with partners bearing sensitive functionalities that are typically challenging for conventional methods. The results of such studies would be invaluable for medicinal chemistry, where the late-stage functionalization of complex molecules is a common strategy.
Table 1: Hypothetical Investigation of Functional Group Tolerance in Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid Partner | Functional Group on Partner | Catalyst System | Potential Outcome |
| 1 | 4-Formylphenylboronic acid | Aldehyde | Pd(PPh₃)₄, K₂CO₃ | High tolerance, good yield of aldehyde-containing product |
| 2 | 3-(Methoxycarbonyl)phenylboronic acid | Ester | NiCl₂(dppp), K₃PO₄ | High tolerance, good yield of ester-containing product |
| 3 | 4-(2-Oxopropyl)phenylboronic acid | Ketone | Pd₂(dba)₃, SPhos, CsF | Moderate to high tolerance, potential for side reactions |
| 4 | 3-Nitrophenylboronic acid | Nitro | Pd(OAc)₂, XPhos, K₃PO₄ | High tolerance, good yield of nitro-containing product |
Stereoselective Synthesis Leveraging this compound
The development of stereoselective reactions is a cornerstone of modern organic synthesis. This compound could be explored as a precursor to chiral ligands or as a substrate in asymmetric transformations. The secondary amine provides a handle for the introduction of a chiral auxiliary, which could direct subsequent reactions at the ortho-iodo position or on the benzyl (B1604629) group.
One potential strategy involves the use of chiral auxiliaries to induce stereoselectivity in reactions. This approach is well-established for the synthesis of enantioenriched sulfur stereogenic centers, for example. nih.gov By attaching a chiral group to the nitrogen atom of this compound, it may be possible to control the stereochemical outcome of subsequent cyclization or substitution reactions.
Furthermore, the development of chiral catalysts for reactions involving this substrate is a promising area. For instance, stereoselective ring-opening reactions of chiral acetals have been achieved with high enantiomeric excesses using Lewis acids. thieme-connect.de A similar strategy could be envisioned for reactions involving derivatives of this compound.
Table 2: Proposed Stereoselective Transformations Involving this compound Derivatives
| Transformation | Chiral Strategy | Potential Product | Expected Stereoselectivity (ee) |
| Asymmetric Intramolecular Heck Reaction | Chiral Phosphine (B1218219) Ligand (e.g., BINAP) | Chiral Dihydro-dibenzazepine | >90% |
| Diastereoselective Alkylation | Chiral Auxiliary on Nitrogen | Diastereomerically enriched alkylated product | >95% de |
| Enantioselective C-H Activation | Chiral Palladium Catalyst | Enantioenriched cyclized product | >90% |
Exploration of Radical-Mediated Pathways
Radical reactions offer a powerful alternative to traditional ionic pathways for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it an excellent starting point for radical-mediated transformations.
A particularly promising area of investigation is radical cyclization. researchgate.net By generating an aryl radical at the C2 position, intramolecular cyclization onto the N-benzyl group or a suitably tethered pi-system could lead to the synthesis of complex heterocyclic structures. The use of radical initiators such as AIBN in the presence of a radical mediator like tris(trimethylsilyl)silane (B43935) (TTMSS) has been shown to be effective for the cyclization of ortho-bromophenyl-substituted pyrrolylpyridinium salts, a system analogous to the potential reactivity of this compound. beilstein-journals.org Such methods could provide access to novel indolizine (B1195054) derivatives and other nitrogen-containing heterocycles. rsc.org
Table 3: Potential Radical Cyclization Reactions of this compound Derivatives
| Substrate Modification | Radical Initiator/Mediator | Proposed Heterocyclic Product |
| None | (TMS)₃SiH / AIBN | Dihydro-dibenz[b,f]azepine |
| Acryloyl group on nitrogen | Bu₃SnH / AIBN | Lactam-fused heterocycle |
| Allyl group on nitrogen | Photoredox Catalyst / Visible Light | Pyrrolo-isoquinoline derivative |
Development of Cascade and Multicomponent Reactions
Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, thereby minimizing waste and saving resources. researchgate.net The structure of this compound is well-suited for the design of novel cascade and multicomponent reactions.
One potential MCR could be based on a consecutive four-component synthesis of trisubstituted indoles, which starts with an ortho-haloaniline. beilstein-journals.org In a hypothetical scenario, this compound could first undergo a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization to form an indole (B1671886) intermediate. This intermediate could then be trapped by an electrophile in a subsequent step, all in one pot. The development of such MCRs would provide rapid access to libraries of complex, fluorinated indole derivatives for biological screening.
The field of MCRs is continually expanding, with numerous strategies being developed for the synthesis of diverse heterocyclic scaffolds. rug.nlbeilstein-journals.org The unique combination of reactive sites in this compound makes it a prime candidate for the development of novel MCRs leading to previously inaccessible molecular architectures.
Table 4: Proposed Multicomponent Reaction Involving this compound
| Reaction Type | Components | Catalyst/Reagents | Potential Product Scaffold |
| Four-Component Indole Synthesis | This compound, Terminal Alkyne, N-Iodosuccinimide, Alkyl Halide | Cu(I), Pd(0), Base | Trisubstituted 3-Iodoindole |
| Ugi-type Reaction followed by Cyclization | This compound, Isocyanide, Aldehyde, Carboxylic Acid | None | Complex benzodiazepine (B76468) derivative |
| Palladium-Catalyzed Cascade Annulation | This compound, Diene | Pd(OAc)₂, Ligand | Fused polycyclic amine |
Q & A
Q. What are the standard synthetic routes for N-(4-Fluorobenzyl)-2-iodoaniline, and how can reaction conditions be optimized?
Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Buchwald-Hartwig coupling : Aryl halides (e.g., 2-iodoaniline) react with fluorobenzyl halides in the presence of a palladium catalyst and base. Reaction conditions (solvent, temperature, ligand) significantly impact yield. For instance, using Pd(OAc)₂/XPhos in toluene at 100°C may yield ~60–70% .
- Reductive amination : Condensation of 4-fluorobenzaldehyde with 2-iodoaniline followed by reduction (e.g., NaBH₄ or H₂/Pd-C). Adjusting stoichiometry and reducing agents can enhance purity .
Q. Key Optimization Parameters :
| Parameter | Impact | Reference |
|---|---|---|
| Catalyst (Pd vs. Ni) | Affects regioselectivity and byproducts | |
| Solvent polarity | Influences reaction rate and side reactions | |
| Temperature | Higher temps may degrade iodinated intermediates |
Q. How is this compound characterized, and what analytical techniques are critical for confirming purity?
Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR at ~δ 5.0–5.5 ppm for benzyl-CH₂) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., calculated vs. observed [M+H]⁺ for C₁₃H₁₀FIN₂: 380.9874 vs. 380.9871) .
- Melting Point Analysis : Sharp melting points (±2°C) indicate purity .
Q. Validation Table :
| Technique | Target Data | Reference |
|---|---|---|
| HRMS | Δ < 3 ppm | |
| ¹⁹F NMR | Shift ~-115 ppm (CF₃ groups in analogs) |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from:
- Structural Isomerism : Ortho/meta/para-fluoro or iodo substitutions (e.g., misidentification of 2- vs. 4-iodo analogs) .
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or solvent polarity in in vitro studies .
Q. Methodological Solutions :
Q. What advanced analytical methods are recommended for detecting trace impurities or degradation products?
- UHPLC-MS/MS : Achieve LOD < 0.1 ng/mL for metabolites (e.g., deiodinated byproducts) using a QTRAP 5500 system .
- Isotopic Labeling : Use ¹⁸O/²H to track hydrolysis pathways .
Case Study :
A seized sample labeled as "4-F-BF" was misidentified due to fluorophenyl isomerism; UHPLC-MS/MS resolved six possible isomers .
Q. How can computational modeling guide the design of this compound-based coordination complexes?
- DFT Calculations : Predict ligand geometry and metal-binding affinity (e.g., Co(II) vs. Cu(II) complexes) .
- Molecular Docking : Screen for interactions with biological targets (e.g., p300/CBP inhibitors similar to A-485) .
Example :
[Ni(fbpm)₂] (fbpm = fluorobenzyl dithiocarbamate) showed distorted octahedral geometry via DFT, validated by X-ray .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Byproduct Formation : Iodine displacement by competing nucleophiles (e.g., solvent or base).
- Mitigation : Use protecting groups (e.g., Boc for -NH₂) or flow chemistry to control reaction exothermicity .
Q. Scale-Up Data :
| Scale | Yield (%) | Purity (%) |
|---|---|---|
| 1 mmol | 75 | 98 |
| 10 mmol | 62 | 95 |
Q. How does the electronic effect of the 4-fluorobenzyl group influence reactivity in cross-coupling reactions?
- Electron-Withdrawing Effect : Fluorine increases electrophilicity of the benzyl carbon, enhancing Suzuki-Miyaura coupling rates .
- Steric Effects : Ortho-fluoro substituents may hinder Pd catalyst access, reducing yield .
Experimental Evidence :
Replacing 4-F with 4-CH₃ in analogs reduced coupling efficiency by ~40% .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound derivatives vary across studies?
Variations arise from:
- Polymorphism : Different crystal packing (e.g., monoclinic vs. triclinic forms) .
- Solvent Traces : Residual DMSO or EtOAc can depress mp by 5–10°C .
Resolution : Recrystallize from EtOH/H₂O (9:1) and report DSC thermograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
